This compound is synthesized from gentamicin, which is produced by the fermentation of Micromonospora purpurea. The structural modification that leads to 4''-Demethylgentamicin-C1 involves the removal of a methyl group from the gentamicin structure.
The synthesis of 4''-Demethylgentamicin-C1 can be achieved through various chemical methods, primarily involving the selective demethylation of gentamicin. Common techniques include:
The demethylation process typically requires careful control of reaction conditions such as temperature and pH to ensure that other functional groups remain intact. The reaction can be monitored using techniques like high-performance liquid chromatography (HPLC) to confirm the formation of 4''-Demethylgentamicin-C1.
The molecular structure of 4''-Demethylgentamicin-C1 consists of a central streptamine core with multiple hydroxyl and amino groups that contribute to its antibacterial activity. The absence of the methyl group at the 4'' position alters its interaction with bacterial ribosomes.
4''-Demethylgentamicin-C1 participates in various chemical reactions typical for aminoglycosides, including:
The stability of 4''-Demethylgentamicin-C1 can be affected by environmental factors such as pH and temperature. Analytical techniques like mass spectrometry (MS) are often employed to study these reactions and confirm product identities.
The mechanism by which 4''-Demethylgentamicin-C1 exerts its antibacterial effects involves binding to the bacterial ribosome, specifically the 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins.
Relevant analyses indicate that these properties are crucial for determining its pharmacokinetics and pharmacodynamics in clinical applications .
4''-Demethylgentamicin-C1 is primarily used in microbiological research and clinical settings for:
This compound represents a significant area of interest for developing new therapeutic strategies against antibiotic-resistant infections .
Gentamicin, first isolated from Micromonospora purpurea in the 1960s [6], was initially characterized as a single entity but later recognized as a complex mixture of structurally related congeners. By the 1970s, chromatographic techniques revealed four major components: C1, C1a, C2, and C2a, constituting >90% of commercial formulations [1] [2]. Early pharmacological studies assumed functional equivalence among these congeners, leading to regulatory acceptance of broad compositional ranges in drug products (e.g., 10–35% C1a, 25–55% C2/C2a) [2]. This assumption persisted despite 1984 research suggesting divergent nephrotoxic potentials [1]. The 21st century brought paradigm shifts: LC-MS analyses (2020) demonstrated up to 1.9-fold variation in congener ratios between commercial gentamicin sources and 4.1-fold differences in antibiotic susceptibility testing (AST) disks [1] [2]. These variations directly challenged the reliability of AST in predicting clinical efficacy, highlighting an unmet need for congener-specific pharmacological profiling. Within this context, 4''-Demethylgentamicin-C1—a structural analog of gentamicin C1 lacking the 6'-methyl group—emerged as a focal point for understanding structure-activity relationships in aminoglycoside design [5] [6].
Table 1: Milestones in Gentamicin Congener Research
Timeline | Key Advancement | Significance |
---|---|---|
1963 | Isolation of Gentamicin Complex | Initial discovery from Micromonospora fermentation broths |
1971 | Chromatographic Separation of C1, C1a, C2, C2a | Revealed intrinsic heterogeneity of "gentamicin" |
1984 | Differential Nephrotoxicity Reported | First evidence of congener-specific biological effects [1] |
2020 | Quantification of Commercial Variability | Exposed 1.9-fold congener ratio differences impacting efficacy/toxicity [1] [2] |
2023 | Synthesis of Gentamicin C1 and Analogs | Enabled targeted study of demethylated derivatives [2] |
The molecular scaffold of gentamicin congeners consists of a purpurosamine ring linked to garosamine and 2-deoxystreptamine moieties. Gentamicin C1 contains a 6'-N-methyl group on its purpurosamine ring—a feature absent in 4''-Demethylgentamicin-C1 [5] [6]. This methylation critically influences:
Enzymatic Susceptibility: Methylation at the 6' position confers resistance to aminoglycoside-modifying enzymes (AMEs). AAC(6')-Ib—a prevalent AME in Enterobacteriaceae—acetylates the 6'-amine of gentamicin C1a, C2, and C2a, reducing their binding affinity to the bacterial 30S ribosomal subunit. However, it cannot acetylate the 6'-N-methyl group of gentamicin C1, allowing this congener to retain activity against AAC(6')-Ib-producing strains. Purified C1 exhibits up to 128-fold lower MICs than other congeners against such isolates [1] [2]. 4''-Demethylgentamicin-C1, lacking this methyl group, is hypothesized to regain AME susceptibility.
Pharmacokinetic Behavior: Methylation alters physicochemical properties like pKa and hydrophobicity. Gentamicin C1 consistently shows higher clearance (CL) and larger volume of distribution (Vss) than C1a/C2 across species:
Piglets: C1 accounts for 22–25% of total exposure vs. 33–37% (C1a) and 40–42% (C2) [3]This suggests the 6'-methyl group may hinder tissue binding or renal tubular reabsorption. Demethylation at this position could thus modulate tissue penetration and elimination kinetics.
Ribosomal Target Engagement: Molecular dynamics simulations indicate the 6'-N-methyl group of C1 stabilizes its interaction with the 16S rRNA A-site via hydrophobic contacts with nucleotide G1497. Loss of this methyl group (as in 4''-Demethylgentamicin-C1) may alter binding kinetics and bactericidal potency [6].
Table 2: Impact of 6'-Methylation on Gentamicin Congener Properties
Property | Gentamicin C1 (6'-Methylated) | Gentamicin C1a/C2 (Unmethylated) | 4''-Demethylgentamicin-C1 (Demethylated) |
---|---|---|---|
AAC(6')-Ib Acetylation | Resistant | Susceptible | Predicted Susceptible |
MIC vs. AAC(6')-Ib+ E. coli | ≤2 µg/mL | 128–256 µg/mL [1] | Unknown |
Plasma Clearance | High (4.62 mL/min/kg in beagles [5]) | Low (1.82 mL/min/kg) | Predicted Intermediate |
Volume of Distribution | High (0.36 L/kg [5]) | Low (0.14–0.15 L/kg) | Predicted Reduced |
Despite advances in congener-specific pharmacology, 4''-Demethylgentamicin-C1 remains understudied. Critical knowledge gaps include:
Biosynthetic Accessibility: Natural production of 4''-Demethylgentamicin-C1 requires Cmt methyltransferase mutations or inhibition. In vitro enzymatic studies confirm Cmt catalyzes the 6'-N-methylation of gentamicin C2 to form C1 [2]. Repressing this step could enrich demethylated analogs, but fermentation yields remain unpredictable due to complex branching in gentamicin biosynthesis pathways. Total synthesis approaches (2023) enable milligram-scale production but are economically nonviable for clinical development [2].
Resistance Profile Specificity: While AAC(6')-Ib preferentially acetylates unmethylated congeners, other AMEs (e.g., ANT(2'') or APH(3') may interact differently with 4''-Demethylgentamicin-C1. No systematic screen against isogenic strains expressing defined AMEs exists for this analog.
Nephrotoxicity Mechanisms: Structural modeling suggests the 6'-methyl group of C1 sterically hinders cation binding to megalin receptors in renal proximal tubules—a key uptake pathway for aminoglycoside-induced toxicity [1] [6]. 4''-Demethylgentamicin-C1 may exhibit altered receptor affinity, but in vitro cytotoxicity data in human renal cells are lacking.
PK/PD Modeling: Differential clearance of C1 versus other congeners [3] [5] implies that demethylation may alter time-dependent antibacterial activity. Optimizing dosing regimens for 4''-Demethylgentamicin-C1 would require congener-specific pharmacokinetic/pharmacodynamic (PK/PD) studies, which have not been conducted.
Spectrum Enhancement Potential: Synergy with β-lactams or vancomycin is well-documented for gentamicin mixtures but unknown for 4''-Demethylgentamicin-C1. Given its structural distinction, this analog could exhibit unique synergistic partnerships against multidrug-resistant pathogens.
These gaps highlight 4''-Demethylgentamicin-C1 as both a chemical tool for probing aminoglycoside SAR and a potential lead compound for overcoming AME-mediated resistance—if its biosynthesis, efficacy, and toxicity profiles can be systematically elucidated.
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